Pgj2

GPCR Signaling Prostaglandin Receptor Pharmacology cAMP

Prostaglandin J2 (PGJ2, CAS 60203-57-8) is an endogenous cyclopentenone prostaglandin and a primary dehydration metabolite of Prostaglandin D2 (PGD2). Unlike its downstream metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which signals primarily via the nuclear receptor PPARγ, PGJ2 acts as a potent agonist at plasma membrane DP receptors (hDP Ki = 0.9 nM; hCRTH2 Ki = 6.6 nM) and stimulates intracellular cAMP production with an EC50 of 1.2 nM.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 60203-57-8
Cat. No. B032005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgj2
CAS60203-57-8
Synonyms9-deoxy-delta-9-PGD2
9-deoxy-delta-9-prostaglandin D2
PGJ2
prostaglandin J2
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
InChIKeyUQOQENZZLBSFKO-POPPZSFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

PGJ2 (CAS 60203-57-8) Procurement Evidence: Potent DP Receptor Agonist and Cyclopentenone Prostaglandin


Prostaglandin J2 (PGJ2, CAS 60203-57-8) is an endogenous cyclopentenone prostaglandin and a primary dehydration metabolite of Prostaglandin D2 (PGD2) . Unlike its downstream metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which signals primarily via the nuclear receptor PPARγ, PGJ2 acts as a potent agonist at plasma membrane DP receptors (hDP Ki = 0.9 nM; hCRTH2 Ki = 6.6 nM) and stimulates intracellular cAMP production with an EC50 of 1.2 nM . PGJ2 also exhibits direct anti-proliferative activity in human astrocytoma cells (EC50 = 8 µM) and demonstrates species-specific inhibition of platelet aggregation [1]. This compound serves as a critical reference standard and mechanistic probe for distinguishing DP-receptor-mediated events from PPARγ-dependent and other cyclopentenone-driven activities in the J-series prostaglandin cascade .

Why PGJ2 Cannot Be Substituted by 15d-PGJ2 or Synthetic PPARγ Agonists in Procurements


PGJ2 occupies a unique and non-interchangeable position within the J-series prostaglandin family. Substituting PGJ2 with its more widely studied metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), or with synthetic PPARγ agonists like rosiglitazone, will yield fundamentally different and potentially misleading experimental results. The primary differentiators are: 1) receptor mechanism: PGJ2 is a high-affinity DP receptor agonist, whereas 15d-PGJ2 has no known plasma membrane receptor and acts mainly via PPARγ and covalent protein modification [1]; 2) signaling outcome: PGJ2 potently stimulates cAMP (EC50 1.2 nM), while 15d-PGJ2 does not [2]; 3) potency rank order: 15d-PGJ2 is substantially more potent than PGJ2 in inducing lipogenesis and adipocyte differentiation, a key functional divergence [3]; and 4) apoptotic profile: PGJ2 and 15d-PGJ2 exhibit distinct time- and dose-dependent neurotoxic/apoptotic signatures [4]. Generic substitution without rigorous comparative data therefore invalidates mechanistic studies and compromises experimental reproducibility.

PGJ2 (CAS 60203-57-8) Quantitative Comparative Evidence Guide


PGJ2 Is a Potent DP Receptor Agonist, Unlike Its Downstream Metabolite 15d-PGJ2

PGJ2 acts as a potent agonist at the DP receptor with a Ki of 0.9 nM for hDP and 6.6 nM for hCRTH2, and it stimulates intracellular cAMP production with an EC50 of 1.2 nM [1]. In contrast, its metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) has no known plasma membrane receptor and does not engage DP-mediated cAMP signaling; its primary action is via PPARγ with an EC50 of 2 µM [2].

GPCR Signaling Prostaglandin Receptor Pharmacology cAMP

PGJ2 Is Significantly Less Potent Than 15d-PGJ2 in Promoting Adipocyte Differentiation

PGJ2 is markedly less potent than its dehydration product, 15-deoxy-Δ12,14-PGJ2, in stimulating lipogenesis and adipocyte differentiation [1]. The EC50 for 15-deoxy-Δ12,14-PGJ2 in promoting adipocyte differentiation in C3H10T1/2 fibroblasts is 7 µM, while PGJ2 itself is significantly less active in this assay [1]. In direct comparison, 15-deoxy-Δ12,14-PGJ2 is reported to be 'more potent than PGD2, Δ12-PGJ2, and PGJ2' in stimulating lipogenesis [1].

Adipogenesis PPARγ Metabolic Disease

PGJ2 Exhibits Distinct Anti-Proliferative Potency in Astrocytoma Cells Compared to Δ12-PGJ2

In a direct comparative study using human astrocytoma cells (1321N1), both PGJ2 and its metabolite Δ12-PGJ2 inhibited cell growth, but with quantifiably different potencies [1]. The EC50 values for inhibiting cell growth, as determined by [3H]thymidine incorporation, were 8 µM for PGJ2 and 6 µM for Δ12-PGJ2 [1]. Furthermore, both compounds inhibited phosphoinositide turnover with a similar dose-dependency, suggesting a shared mechanism distinct from cAMP modulation [1].

Cancer Cell Biology Anti-Proliferative Agents Signal Transduction

PGJ2 Induces Apoptosis with Lower Potency and Longer Latency than 15d-PGJ2 and Δ12-PGJ2

In a comparative study of PGJ2-related compounds on neuronal apoptosis, PGJ2 exhibited an LD50 of 2 µM and an LT50 of 10 hours for inducing apoptosis in cultured neurons, whereas its metabolite 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) was more potent with an LD50 of 1 µM and a faster onset with an LT50 of 4 hours [1]. Δ12-PGJ2 showed intermediate potency with an LD50 of 1 µM and an LT50 of 6 hours [1].

Neurotoxicity Apoptosis Neurodegeneration

PGJ2 Is a Less Potent Inhibitor of Platelet Aggregation Than Its Parent Compound, PGD2

PGJ2 inhibits ADP-induced platelet aggregation, but it is significantly less active than its precursor, Prostaglandin D2 (PGD2) [1]. In direct comparative assays using citrated human platelet-rich plasma, PGJ2 was found to be 4- to 10-fold less potent than PGD2 as an inhibitor of aggregation (activity relative to PGD2 = 0.1 to 0.25) [1]. Furthermore, PGJ2 exhibits marked species specificity; it potently inhibits human platelets but fails to inhibit aggregation of rat or guinea pig platelets [1].

Platelet Biology Hemostasis Thrombosis

Optimal Procurement and Application Scenarios for PGJ2 (CAS 60203-57-8)


Dissecting DP Receptor vs. PPARγ-Mediated Signaling

PGJ2 is the optimal ligand for selectively activating DP receptor/cAMP signaling without cross-activating PPARγ. This is based on its high DP1 affinity (Ki = 0.9 nM) and potent cAMP stimulation (EC50 = 1.2 nM), combined with its negligible activity in PPARγ-dependent assays where 15d-PGJ2 is highly potent (e.g., adipocyte differentiation, EC50 = 7 µM for 15d-PGJ2 vs. negligible for PGJ2) [1]. Use PGJ2 as a positive control for DP receptor activation and as a negative control for PPARγ-mediated transcription.

Reference Standard for PGJ2-Specific Anti-Proliferative and Neurotoxic Assays

PGJ2 serves as a precise reference standard due to its uniquely defined EC50 values in cell growth inhibition (8 µM in astrocytoma cells) and apoptotic induction (LD50 = 2 µM, LT50 = 10h) [1]. Its distinct potency profile compared to Δ12-PGJ2 (6 µM EC50) and 15d-PGJ2 (LD50 1 µM, LT50 4h) provides a rigorous quantitative benchmark for verifying compound identity, purity, and batch-to-batch consistency in anti-cancer and neurodegeneration research [1].

Investigating Species-Specific Platelet Biology

PGJ2's unique species-selectivity in platelet aggregation—potent inhibition in human platelets but inactivity in rat and guinea pig platelets—makes it an invaluable tool for cross-species comparative studies in hemostasis and thrombosis [1]. Its defined relative potency compared to PGD2 (0.1-0.25x) provides a quantitative benchmark for experimental design and for ensuring that observed effects are PGJ2-specific and not due to contamination with PGD2 or other metabolites [1].

Negative Control for 15d-PGJ2-Driven PPARγ and Covalent Modification Studies

When studying the PPARγ-dependent or cyclopentenone-mediated covalent effects of 15d-PGJ2 (e.g., NF-κB inhibition, anti-inflammatory activity), PGJ2 should be procured as the essential negative control. Because PGJ2 lacks the α,β-unsaturated ketone of 15d-PGJ2 and does not activate PPARγ, it allows researchers to rule out DP receptor/cAMP-mediated contributions to observed phenotypes [1]. This application is critical for experiments aiming to attribute effects specifically to PPARγ or to the reactive cyclopentenone ring of 15d-PGJ2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pgj2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.